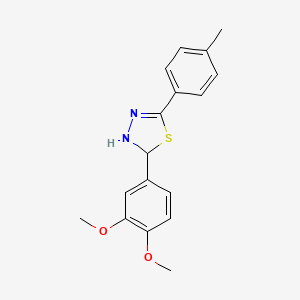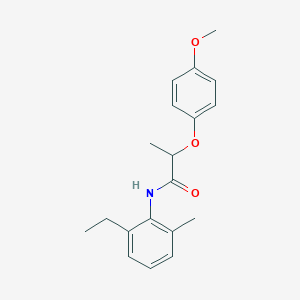![molecular formula C17H15ClN2O3S B5209235 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a small molecule inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
Mécanisme D'action
CPTH2 inhibits the activity of the histone acetyltransferase enzyme, N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. This compound is involved in the acetylation of histones, which regulates gene expression. By inhibiting this compound, CPTH2 affects the expression of genes involved in cell growth, division, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH2 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells by affecting the expression of genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPTH2 in lab experiments is its specificity for N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, which allows for the selective inhibition of this enzyme. Additionally, CPTH2 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using CPTH2 is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of CPTH2. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent and selective inhibitors of N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. Additionally, the use of CPTH2 in combination with other chemotherapy drugs or targeted therapies may enhance its therapeutic efficacy. Finally, the evaluation of CPTH2 in animal models and clinical trials may provide further insight into its potential as a cancer therapeutic agent.
Méthodes De Synthèse
CPTH2 can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4-chlorothiophenol, which is then reacted with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-chlorothiophen-2-amine. This compound is then reacted with 3-nitrophenylacrylic acid to form CPTH2.
Applications De Recherche Scientifique
CPTH2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTH2 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.
Propriétés
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-5-7-16(8-6-14)24-11-10-19-17(21)9-4-13-2-1-3-15(12-13)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYNDNPJRZMBK-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)